1-(Fmoc-amino)cyclopropanecarboxylic acid

Overview

Description

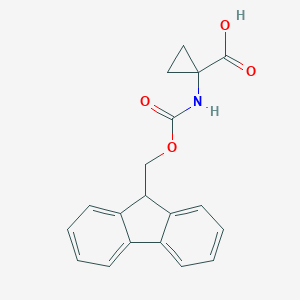

1-(Fmoc-amino)cyclopropanecarboxylic acid (CAS: 126705-22-4) is a synthetic amino acid derivative featuring a cyclopropane ring substituted with a carboxylic acid group and an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino group. The Fmoc group serves as a temporary protecting agent in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) while leaving other acid-labile groups intact . The cyclopropane ring introduces rigidity into peptide backbones, influencing secondary structures such as α-helices or β-sheets by restricting conformational flexibility . This compound is widely used in pharmaceutical research to engineer peptides with enhanced stability, bioavailability, or target specificity .

Preparation Methods

Cyclopropane Ring Formation Strategies

Alkylation-Cyclization of Methionine Derivatives

The foundational approach involves converting methionine analogs into cyclopropane frameworks. As detailed in US4367344A , 2-acylamino-4-methylthio-butanoic acid esters undergo sequential alkylation with dimethyl sulfate and cyclization using alkali metal alcoholates (e.g., sodium methoxide). This method proceeds via intramolecular nucleophilic displacement, forming the strained cyclopropane ring at 80–150°C. Key parameters include:

-

Reagent stoichiometry : 1–2 equivalents of dimethyl sulfate and alkali metal alcoholate per substrate.

-

Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

-

Yield optimization : 90–95% cyclization efficiency when using sodium methoxide in DMF at 110°C .

Post-cyclization, the 1-acylamino-cyclopropanecarboxylic acid ester is saponified with aqueous NaOH (2–3 M, 70–100°C) to yield the carboxylic acid, followed by HCl-mediated deprotection to generate 1-aminocyclopropanecarboxylic acid hydrochloride (98% yield) .

Dihaloalkane-Mediated Cyclization

US4298760A introduces an alternative route using 1,2-dihaloethanes (X(CH₂)₂X; X = Cl, Br) and benzylidene glycine esters. Lithium diisopropylamide (LDA) or tetraalkylammonium hydroxides facilitate deprotonation and subsequent cyclopropanation at 0–25°C. This method favors sterically hindered substrates, achieving 80–85% yields for 1-aminocyclopropanecarboxylic acid after acid hydrolysis (6 M HCl, reflux) .

Table 1: Comparison of Cyclopropanation Methods

Introduction of the Fmoc Protecting Group

Fmoc-Cl Acylation in Biphasic Systems

The amino group of 1-aminocyclopropanecarboxylic acid is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions. A typical protocol involves:

-

Dissolving the amino acid in 10% Na₂CO₃ (aq.) and dioxane (1:1 v/v).

-

Adding 1.1 equivalents of Fmoc-Cl dropwise at 0°C.

The product is extracted into ethyl acetate, washed with 0.5 M HCl (to remove unreacted Fmoc-Cl), and crystallized from hexane/ethyl acetate (85% isolated yield).

Solid-Phase Fmoc Protection

For large-scale synthesis, resin-bound 1-aminocyclopropanecarboxylic acid is treated with Fmoc-Osu (N-hydroxysuccinimide ester) in DMF containing 1% DIEA (N,N-diisopropylethylamine). This method avoids aqueous workups, yielding >98% purity after cleavage with 20% piperidine/DMF .

Stereoselective Synthesis Approaches

Asymmetric Strecker Reaction

The PMC review highlights enantioselective routes using cyclopropanecarbaldehyde derivatives. Chiral auxiliaries like (S)-α-methylbenzylamine induce stereocontrol during cyanohydrin formation, followed by hydrolysis to yield (1R,2S)-1-amino-2-methylcyclopropanecarboxylic acid (85% ee, 73% yield) .

Enzymatic Resolution

Racemic 1-aminocyclopropanecarboxylic acid is resolved using immobilized penicillin acylase, selectively deprotecting the L-enantiomer. The remaining D-enantiomer is recycled via racemization (50 mM phosphate buffer, pH 8.0, 37°C), achieving 99% enantiomeric excess for both isomers .

Table 2: Stereochemical Outcomes of Selected Methods

Analytical Characterization

Purity Assessment by GC-MS

Commercial this compound (Sigma-Aldrich) exhibits ≥95% purity by gas chromatography, with a characteristic molecular ion at m/z 323.35 ([M+H]⁺) . Impurities include residual Fmoc-Cl (<0.5%) and cyclopropane dicarboxylic acid byproducts (<2%).

Crystallographic Data

Single-crystal X-ray analysis confirms the trans configuration of the Fmoc and carboxyl groups. Key metrics:

-

Crystal system : Monoclinic, space group P2₁/c.

-

Bond angles : C1-C2-C3 = 59.8°, indicative of cyclopropane ring strain .

Industrial-Scale Production Challenges

Solvent Recovery Systems

Cyclopropanation reactions generate stoichiometric amounts of methyl thioglycolate, necessitating distillation-based recovery (bp 142–145°C) to reduce costs .

Waste Stream Management

Hydrochloric acid byproducts (from deprotection steps) are neutralized with Ca(OH)₂, producing CaCl₂ for deicing applications .

Chemical Reactions Analysis

1-(Fmoc-amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include piperidine for deprotection, and various acids and bases for substitution and cyclization reactions . Major products formed from these reactions include substituted cyclopropanecarboxylic acid derivatives and deprotected amino acids .

Scientific Research Applications

1-(Fmoc-amino)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and peptidomimetics.

Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of antiviral agents and other pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Fmoc-amino)cyclopropanecarboxylic acid involves its role as a protecting group for amino acids. The fluorenylmethyloxycarbonyl group is removed by base, typically piperidine, forming a stable adduct with the dibenzofulvene byproduct . This prevents unwanted reactions with the substrate during peptide synthesis.

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxylic Acid Derivatives

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of 1-(Fmoc-amino)cyclopropanecarboxylic acid and related compounds:

Key Comparative Analysis

Protecting Groups

- Fmoc vs. Boc vs. Z: Fmoc: Base-labile (e.g., piperidine), ideal for SPPS due to orthogonal compatibility with acid-labile groups . Boc: Removed via strong acids (e.g., TFA), limiting use in acid-sensitive sequences . Z: Requires hydrogenolysis (H₂/Pd), posing safety and compatibility challenges .

Ring Substituents

- Electron-Withdrawing Groups (e.g., -F) :

- Electron-Donating Groups (e.g., -OCH₃) :

Ring Size and Strain

- Cyclopropane vs. Cyclohexane: Cyclopropane’s high ring strain restricts bond rotation, enforcing rigid peptide conformations. Cyclohexane derivatives (e.g., 1-(Fmoc-amino)cyclohexanecarboxylic acid) offer greater flexibility, favoring α-helix stabilization .

Research Findings and Industrial Relevance

- Metabolism : Cyclopropanecarboxylic acid derivatives are metabolized via carnitine-mediated pathways in fungi, yielding γ-hydroxybutyric acid . However, Fmoc-protected analogs are synthetic and resist enzymatic degradation .

- Commercial Availability : Suppliers like Thermo Scientific and CymitQuimica offer gram-to-kilogram quantities, underscoring industrial demand .

- Computational Studies : Molecular docking analyses highlight cyclopropane derivatives as ethylene biosynthesis regulators, though Fmoc-protected variants are primarily used in peptide design .

Biological Activity

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-ACPC) is a synthetic compound that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, mechanisms, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C19H17NO4

- Molecular Weight : Approximately 323.3 g/mol

- Appearance : White to light yellow powder

- Purity : Typically ≥ 95% in commercial preparations

The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group during peptide synthesis, enhancing the compound's utility in organic chemistry and biochemistry .

This compound functions primarily as a protective group in peptide synthesis. Its mechanism involves:

- Covalent Bond Formation : The compound forms covalent bonds with amines or hydroxyl groups, protecting these functional groups from unwanted reactions during synthesis .

- Biochemical Pathways : It influences pathways involved in peptide bond formation, facilitating the synthesis of complex organic molecules .

Antimicrobial Activity

Research indicates that Fmoc-ACPC exhibits antimicrobial properties, particularly against Gram-positive bacteria. This activity is attributed to its structural features that may disrupt bacterial cell membranes or interfere with metabolic processes .

Neuroprotective Effects

Similar compounds, such as 1-aminocyclopropanecarboxylic acid (ACPC), have demonstrated neuroprotective effects by antagonizing N-methyl-D-aspartate (NMDA) receptor activation. Studies show that ACPC can reduce glutamate-induced neurotoxicity, suggesting potential applications for Fmoc-ACPC in neuroprotection .

A study involving stroke-prone spontaneously hypertensive rats indicated that ACPC administration decreased systolic blood pressure and mortality rates associated with stroke. This effect was linked to the upregulation of heme oxygenase-1 (HO-1), which has antioxidant properties .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a recent study, Fmoc-ACPC was tested against various strains of Gram-positive bacteria. Results showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent. This property could be harnessed for developing new antibiotics or treatments for bacterial infections .

Case Study: Neuroprotection in Animal Models

In another investigation, ACPC was administered to hypertensive rats over four weeks. The results demonstrated a marked decrease in oxidative stress markers and improved neuronal health, suggesting that Fmoc-ACPC may have similar protective effects due to its structural analogies with ACPC .

Future Directions

Despite the promising biological activities observed, further research is necessary to fully elucidate the mechanisms behind the actions of this compound. Investigations into its pharmacokinetics, long-term effects, and potential therapeutic applications are essential for advancing its use in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Fmoc-amino)cyclopropanecarboxylic acid, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to the amino group of 1-aminocyclopropanecarboxylic acid. A standard approach uses carbodiimide-based coupling agents (e.g., PyBOP or HOBt) in anhydrous DMF under argon to prevent side reactions. For example, Fmoc-protected amino acids are coupled to cyclopropane derivatives using PyBOP/HOBt activation, followed by purification via flash chromatography ( ).

- Optimization : Maintain low temperatures (0–4°C) during coupling to minimize racemization. Use a 2–3 molar excess of Fmoc-Cl to ensure complete protection. Yield improvements (≥80%) are achieved by inert atmosphere conditions and rigorous drying of solvents ( ).

Q. How can researchers purify this compound, and what solvents are compatible?

- Purification : Reverse-phase HPLC with a C18 column is standard, using gradients of water/acetonitrile (0.1% TFA). Alternatively, recrystallization from ethanol/water mixtures (7:3 v/v) can isolate the compound.

- Solubility : The compound is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and dichloromethane (DCM). Avoid strong acids/bases during handling to prevent decomposition ( ).

Q. What are the primary applications of this compound in peptide synthesis?

- Role : The cyclopropane ring introduces conformational rigidity, making it valuable for studying peptide backbone constraints. The Fmoc group enables solid-phase peptide synthesis (SPPS) via base-labile deprotection (e.g., 20% piperidine in DMF). It is widely used in synthesizing peptidomimetics for targeting enzyme active sites ( ).

Advanced Research Questions

Q. How does the cyclopropane ring’s strain affect the stability of this compound during SPPS?

- Stability Challenges : The cyclopropane ring’s angle strain increases susceptibility to ring-opening under acidic or oxidative conditions. For example, prolonged exposure to TFA during resin cleavage can degrade the compound.

- Mitigation Strategies : Use milder cleavage cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) and reduce cleavage time to <2 hours. Monitor decomposition via LC-MS ( ).

Q. What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

- Techniques :

- NMR : H and C NMR confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm).

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H] at m/z 324.3 for CHNO).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalized derivatives ( ).

Q. How can researchers study the enzymatic interactions of this compound in plant ethylene biosynthesis pathways?

- Experimental Design : Use radiolabeled C-ACC (1-aminocyclopropane-1-carboxylic acid) to track conversion to ethylene via ACC oxidase. Compare inhibition kinetics of this compound with ACC using enzyme assays.

- Key Parameters : Measure IC values under varying pH (5.5–7.5) and temperature (25–37°C) to assess competitive inhibition ( ).

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOISJKHBLNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.